9H-Carbazole-1-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-carbazole-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTCYEKJBUXRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551439 | |
| Record name | 9H-Carbazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83415-88-7 | |
| Record name | 9H-Carbazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
HOMO-LUMO energy levels of 9H-Carbazole-1-carbonitrile
An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 9H-Carbazole-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9H-Carbazole-1-carbonitrile. Carbazole derivatives are a cornerstone of modern organic electronics and photophysics, and understanding their frontier molecular orbital energies is paramount for designing next-generation materials and bioactive compounds.[1][2][3] This document, written from the perspective of a Senior Application Scientist, moves beyond simple data reporting to explain the causality behind experimental and computational choices. It offers detailed, field-proven protocols for both electrochemical (Cyclic Voltammetry) and spectroscopic (UV-Vis) characterization, alongside the theoretical framework of Density Functional Theory (DFT). The guide synthesizes these methodologies to provide a holistic understanding of how the electronic properties of 9H-Carbazole-1-carbonitrile are quantified and what these values imply for its application in areas such as Organic Light-Emitting Diodes (OLEDs) and rational drug design.
Introduction: The Electronic Significance of Substituted Carbazoles
The 9H-carbazole scaffold is a privileged structure in materials science and medicinal chemistry.[4][5] Its rigid, planar, and electron-rich nature provides excellent thermal stability and hole-transporting properties, making it a foundational building block for materials used in OLEDs, organic photovoltaics, and as photosensitizers.[3][6][7] The functionalization of the carbazole core allows for precise tuning of its electronic characteristics.[1] The introduction of a carbonitrile (-CN) group at the 1-position, creating 9H-Carbazole-1-carbonitrile, is a strategic chemical modification. The nitrile moiety is a potent electron-withdrawing group, which significantly modulates the energy levels of the parent carbazole structure.
At the heart of a molecule's electronic behavior are its frontier molecular orbitals: the HOMO and the LUMO.[8][9]
-
HOMO (Highest Occupied Molecular Orbital): This orbital is analogous to the valence band in inorganic semiconductors. Its energy level correlates with the ionization potential and describes the molecule's ability to donate an electron. A higher (less negative) HOMO energy indicates a greater ease of oxidation.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy level relates to the electron affinity and describes the molecule's ability to accept an electron. A lower (more negative) LUMO energy signifies a greater ease of reduction.
-
The HOMO-LUMO Energy Gap (Egap): The energy difference between these two orbitals is the lowest energy electronic excitation possible for the molecule.[8] This gap is a critical determinant of the molecule's color, photophysical properties, and chemical reactivity.[10][11][12] A smaller gap generally implies higher reactivity and absorption of longer wavelengths of light.
This guide provides the essential methodologies to accurately determine these fundamental electronic parameters for 9H-Carbazole-1-carbonitrile, enabling researchers to predict its behavior and rationally incorporate it into advanced functional systems.
Methodologies for Frontier Orbital Characterization
A multi-faceted approach combining experimental and computational techniques is required for a robust understanding of a molecule's electronic structure.
Experimental Determination: Electrochemistry and Spectroscopy
Experimental methods provide real-world, measurable values for the HOMO and LUMO levels in a condensed phase.
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, we can directly calculate the HOMO and LUMO energy levels, respectively.[1][13]
Causality and Experimental Design: The choice of experimental parameters is critical for obtaining meaningful data.
-
Solvent: A solvent with a wide electrochemical window and high polarity, such as dichloromethane (DCM) or acetonitrile (ACN), is chosen to ensure it does not undergo redox reactions within the potential range of interest and can dissolve the analyte and electrolyte.
-
Supporting Electrolyte: A high concentration of an inert electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) is essential.[14] It ensures conductivity in the solution and that the analyte, not the electrolyte, migrates to the electrode for charge balance.
-
Internal Standard: The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference. Its redox potential is stable across different solvents. By referencing the analyte's potentials to Fc/Fc+, we can standardize the measurements and calculate the absolute energy levels relative to the vacuum level. The Fc/Fc+ redox couple is assumed to have an absolute energy of -4.8 eV relative to the vacuum level.
Detailed Experimental Protocol: Cyclic Voltammetry
-
Preparation of Solution:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in anhydrous, HPLC-grade solvent (e.g., DCM).
-
Dissolve the 9H-Carbazole-1-carbonitrile sample in this electrolyte solution to a final concentration of approximately 1 mM.[15]
-
Prepare a separate small stock of ferrocene in the same solvent.
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag+ pseudo-reference electrode.[13]
-
Fill the cell with the analyte solution.
-
Degas the solution thoroughly for 10-15 minutes by bubbling with an inert gas (high-purity argon or nitrogen) to remove dissolved oxygen, which can interfere with reduction scans. Maintain an inert atmosphere over the solution during the experiment.
-
-
Instrument Setup and Initial Scan:
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammogram of the solution. Scan initially over a wide potential range (e.g., -2.0 V to +2.0 V) to identify the oxidation and reduction peaks of the analyte.
-
-
Data Acquisition:
-
Narrow the potential window to accurately capture the first oxidation and first reduction events.
-
Record the cyclic voltammogram at a typical scan rate of 100 mV/s. Perform scans at different rates (e.g., 50, 100, 200 mV/s) to check for peak current dependency, which helps confirm a diffusion-controlled process.[16]
-
-
Internal Referencing:
-
After recording the analyte's CV, add a small amount of the ferrocene stock solution to the same cell.
-
Record the cyclic voltammogram of the Fc/Fc+ couple. The midpoint potential (E1/2) of this reversible wave is the average of its anodic and cathodic peak potentials.
-
-
Data Analysis and Calculation:
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram of 9H-Carbazole-1-carbonitrile. These are found by extrapolating the baseline and the rising edge of the current wave.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8]
-
-
The electrochemical energy gap is then: Egapelectrochem = ELUMO - EHOMO
-
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of an electron from an occupied orbital to an unoccupied one.[17] The lowest energy absorption feature provides a direct measure of the optical HOMO-LUMO gap.[8][18]
Detailed Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution (micromolar range) of 9H-Carbazole-1-carbonitrile in a UV-transparent solvent (e.g., cyclohexane, DCM, or THF).
-
The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 a.u.) to adhere to the Beer-Lambert law.[19]
-
-
Measurement:
-
Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the absorption onset wavelength (λonset), which is the point where the absorption spectrum begins to rise from the baseline at the low-energy edge. This can be determined by finding the intersection of the tangent of the absorption edge with the baseline.
-
Convert this wavelength to energy in electron volts (eV) to find the optical bandgap:
-
Egapoptical (eV) = 1240 / λonset (nm)
-
-
This optical gap is often slightly different from the electrochemical gap due to exciton binding energy in the solid state or solvation effects in solution, but it provides a crucial and complementary piece of information.
Computational Determination: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules.[10][20] It provides a powerful theoretical tool to predict HOMO and LUMO energies, visualize orbital distributions, and understand the electronic effects of chemical substitutions.[11][12]
Methodology and Rationale:
-
Functional and Basis Set: A common and reliable combination for organic molecules is the B3LYP hybrid functional with the 6-31G(d,p) basis set. B3LYP effectively balances computational cost and accuracy for predicting molecular geometries and orbital energies. The 6-31G(d,p) basis set provides sufficient flexibility for describing the electron distribution.
-
Workflow:
-
The molecular structure of 9H-Carbazole-1-carbonitrile is first optimized to find its lowest energy conformation.
-
A frequency calculation is then performed to confirm that the optimized structure is a true energy minimum.
-
Finally, the energies of the molecular orbitals, including the HOMO and LUMO, are calculated.
-
-
Self-Validation: The calculated results are often compared with experimental values. While DFT-calculated absolute orbital energies may differ from experimental ones, the energy gap (Egap) often shows good agreement with optical gap measurements.[21]
Data Summary and Interpretation
The introduction of the electron-withdrawing carbonitrile group is expected to have a profound effect:
-
Stabilization of Both Orbitals: The -CN group will withdraw electron density from the carbazole π-system, lowering the energy of both the HOMO and LUMO levels (making them more negative).
-
Greater Effect on LUMO: The LUMO is typically more localized on the electron-accepting part of a molecule. Therefore, the LUMO energy is expected to be lowered more significantly than the HOMO energy.
-
Reduced Energy Gap: As the LUMO is stabilized more than the HOMO, the overall HOMO-LUMO energy gap will decrease compared to the parent carbazole.
Illustrative Data for Substituted Carbazoles
| Compound Class | Typical HOMO (eV) | Typical LUMO (eV) | Typical Egap (eV) | Method |
| Carbazole-Benzonitrile Derivatives | -5.8 to -6.2 | -2.5 to -3.0 | ~3.1 to 3.5 | CV / DFT |
| Donor-Acceptor Carbazoles | -5.5 to -6.0 | -2.8 to -3.5 | ~2.5 to 2.9 | CV / DFT[21] |
| Predicted: 9H-Carbazole-1-CN | ~ -6.0 | ~ -2.8 | ~ 3.2 | Estimate |
Note: These values are illustrative and serve to demonstrate the expected trends. Actual experimental values must be determined using the protocols described above.
Visualizing Workflows and Concepts
Diagrams are essential for clarifying complex relationships and workflows in scientific research.
Caption: Experimental and computational workflow for determining frontier orbital energy levels.
Caption: Relationship between molecular structure, electronic properties, and application potential.
Implications for Research and Development
The precise HOMO and LUMO energy levels of 9H-Carbazole-1-carbonitrile dictate its utility in various advanced applications.
-
Organic Electronics (OLEDs): In an OLED device stack, efficient charge injection and transport are governed by the alignment of energy levels between adjacent materials. The lowered HOMO and LUMO of 9H-Carbazole-1-carbonitrile, compared to unsubstituted carbazole, make it a candidate for different roles. Its deep HOMO level can provide good stability against oxidation, while its lowered LUMO could facilitate better electron injection from the cathode or electron transport layer, making it a potential host or electron-transporting material in blue phosphorescent or TADF devices.[3][6][22]
-
Drug Development and Bioactivity: In medicinal chemistry, the HOMO-LUMO gap is often used as a descriptor of a molecule's chemical reactivity and kinetic stability.[10][12] A molecule with a smaller energy gap is generally more polarizable and can more readily participate in charge-transfer interactions, which are often crucial for receptor-ligand binding and other biological activities.[10] The electronic profile of 9H-Carbazole-1-carbonitrile could be correlated with its potential bioactivity in computational drug discovery models.
Conclusion
9H-Carbazole-1-carbonitrile represents a strategically designed molecule where the addition of a potent electron-withdrawing group fine-tunes the electronic properties of the robust carbazole core. Accurate determination of its HOMO and LUMO energy levels is not merely an academic exercise; it is a critical step in predicting material performance, ensuring energy-level alignment in electronic devices, and estimating molecular reactivity. The synergistic application of cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory provides a comprehensive and reliable characterization of these essential parameters. The protocols and interpretive framework presented in this guide offer researchers a validated pathway to unlock the full potential of 9H-Carbazole-1-carbonitrile and its derivatives in their respective fields.
References
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DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved from [Link]
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Ali, A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128038. Available at: [Link]
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ResearchGate. (n.d.). HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and.... Retrieved from [Link]
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ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and.... Retrieved from [Link]
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Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. Available at: [Link]
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Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 ||. YouTube. Retrieved from [Link]
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Dr. Shamsa. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Retrieved from [Link]
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Wuest, F. R., et al. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2022(3), M1442. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Retrieved from [Link]
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MDPI. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]
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Polymer Science. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
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Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Available at: [Link]
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ACS Publications. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution-deconvolution Transforms. Retrieved from [Link]
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Wikipedia. (n.d.). Carbazole. Retrieved from [Link]
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JoVE. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. Retrieved from [Link]
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Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Retrieved from [Link]
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RSC Publishing. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Retrieved from [Link]
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NIST. (n.d.). 9H-Carbazole, 9-methyl-. Retrieved from [Link]
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CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]
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JACS Directory. (2021). Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of 3-(9H-Carbazol-9-yl)propanenitrile. Retrieved from [Link]
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ResearchGate. (n.d.). 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs. Retrieved from [Link]
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Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
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Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2024). Retrieved from [Link]
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Redalyc. (n.d.). Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. Retrieved from [Link]
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Scribd. (n.d.). DFT Calculations On Molecular Structure, Homo Lumo Study Reactivity Descriptors of Triazine Derivative. Retrieved from [Link]
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Steric Hindrance in 1-Substituted Carbazole Rings: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: The carbazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization.[1][2] Substitution at the C1 position, however, introduces significant steric challenges due to its proximity to the C8-hydrogen and the nitrogen atom's substituent. This guide provides an in-depth exploration of the multifaceted implications of steric hindrance in 1-substituted carbazole rings. We will delve into the fundamental principles governing these steric interactions, detail synthetic strategies to access these sterically congested molecules, and provide a comprehensive analysis of their conformational behavior, including the phenomenon of atropisomerism. Furthermore, this guide will elucidate the profound impact of C1-steric hindrance on the physicochemical properties, reactivity, and spectroscopic signatures of these compounds. Detailed experimental protocols for synthesis and conformational analysis are provided, alongside quantitative data and visual diagrams to offer a practical and theoretical framework for researchers and professionals in drug development and materials science.
Part 1: Fundamental Principles
The Carbazole Moiety: Electronic Structure and Reactivity
Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring.[3] This structure can be viewed as an indole with a second benzene ring fused at the 2-3 position. The nitrogen atom's lone pair of electrons participates in the aromatic system, making carbazole an electron-rich heterocycle. This electronic nature generally directs electrophilic substitution to the 3, 6, and 9 positions. Functionalization at the C1 and C8 positions is more challenging and often requires directed metalation or C-H activation strategies.
Steric Hindrance: A Conceptual Overview
Steric hindrance is a non-bonding interaction that arises when the size of atoms or groups of atoms within a molecule prevents chemical reactions that are observed in related molecules with smaller groups. It is a consequence of the Pauli exclusion principle, where the electron clouds of nearby atoms repel each other. This repulsion leads to an increase in the molecule's potential energy, known as steric strain, which can influence molecular conformation, reactivity, and stability.
The Unique Case of C1-Substitution in Carbazoles
The C1 position in the carbazole ring is sterically crowded. A substituent at this position experiences significant non-bonding interactions with the hydrogen atom at the C8 position (a peri-interaction) and with any substituent on the nitrogen atom (N9). This steric clash forces the C1-substituent out of the plane of the carbazole ring, leading to a twisted conformation. When the steric hindrance is sufficiently large, the rotation around the C1-C(substituent) bond can be severely restricted, giving rise to stable conformational isomers known as atropisomers.[3][4][5] This phenomenon of axial chirality is a critical consideration in the design of 1-substituted carbazoles for various applications.
Part 2: Synthesis of Sterically Hindered 1-Substituted Carbazoles
Synthetic Strategies and Challenges
Introducing bulky substituents at the C1 position of carbazole requires synthetic methods that can overcome the inherent steric barriers and control regioselectivity. Traditional electrophilic aromatic substitution reactions are often not suitable. Modern synthetic strategies include:
-
Directed ortho-Metalation (DoM): A directing group on the nitrogen atom can direct lithiation or other metalation specifically to the C1 and C8 positions, followed by quenching with an appropriate electrophile.
-
Transition-Metal-Catalyzed C-H Functionalization: Catalytic systems, often employing palladium or rhodium, can selectively activate the C1-H bond for coupling with various partners. The choice of directing group on the nitrogen is crucial for achieving high regioselectivity.
The primary challenge in these syntheses is achieving high yields, as the steric hindrance in the product can disfavor its formation.
Detailed Experimental Protocol: Synthesis of 3,6-Di-tert-butyl-9H-carbazole
This protocol describes the synthesis of a sterically hindered carbazole derivative.
Materials and Reagents:
-
Carbazole (120 mmol)
-
tert-butyl chloride (40 ml)
-
Aluminum chloride (AlCl₃) (120 mmol)
-
Chloroform (as solvent)
Procedure:
-
To a stirred solution of 20 g of carbazole (120 mmol) and 40 ml of tert-butyl chloride in chloroform, add 16 g of AlCl₃ (120 mmol) in portions at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,6-Di-tert-butyl-9H-carbazole.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by thin-layer chromatography to ensure the consumption of the starting material and the formation of the product.
-
Spectroscopic Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show the characteristic signals for the tert-butyl groups and the aromatic protons of the carbazole core.
Graphviz Diagram: Synthetic Pathway
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 9H-Carbazole-1-carbonitrile
Executive Summary
The synthesis of 9H-Carbazole-1-carbonitrile (1-cyanocarbazole) represents a critical challenge in the development of next-generation optoelectronic materials (OLED hosts, TADF emitters) and pharmaceutical intermediates (kinase inhibitors). Unlike the electronically accessible 3- and 6-positions, the 1-position is sterically hindered (the "bay" region) and electronically deactivated.
Traditional cyanation methods (Rosenmund-von Braun) utilizing CuCN at high temperatures often lead to intractable tar formation and heavy metal contamination. This Application Note details a Palladium-Catalyzed Cyanation protocol using Zinc Cyanide (
Strategic Analysis: The "Bay Region" Challenge
Retrosynthetic Logic
The 1-position of the carbazole scaffold is uniquely challenging due to the steric proximity to the nitrogen atom (N9). Direct electrophilic substitution usually targets C3/C6. Therefore, the most reliable route involves the cyanation of a pre-functionalized 1-bromo-9H-carbazole .
Key Mechanistic Considerations:
-
Catalyst Poisoning: The free N-H bond (pKa ~19.9 in DMSO) can deprotonate, potentially coordinating to and poisoning the Pd catalyst. While
is less basic than NaCN, maintaining anhydrous conditions is vital. -
Reductive Elimination: The steric bulk at C1 slows the rate of reductive elimination from the Pd(II) center. We utilize 1,1'-Bis(diphenylphosphino)ferrocene (dppf) , a large bite-angle ligand, to force the Pd center into a geometry that favors the expulsion of the product.
Reaction Scheme
Figure 1: Strategic pathway for the cyanation of 1-bromocarbazole. The use of dppf and Zn dust is critical for turnover.
Detailed Protocol
Materials & Equipment
| Component | Specification | Role |
| Precursor | 1-Bromo-9H-carbazole (>98%) | Substrate |
| Cyanide Source | Zinc Cyanide ( | Reagent (Stoichiometric) |
| Catalyst | Palladium(0) Source | |
| Ligand | dppf | Bidentate Ligand |
| Additive | Zinc Dust (<10 micron) | Reduces oxidized Pd(II) back to Pd(0) |
| Solvent | DMAc (N,N-Dimethylacetamide) | High boiling point, polar aprotic |
| Quench | 10% Sodium Hypochlorite (Bleach) | SAFETY: Oxidizes residual cyanide |
Step-by-Step Methodology
Phase 1: Catalyst Activation & Setup (Glovebox or Schlenk Line)
-
Drying: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (
) three times. -
Loading: Under a counter-flow of Ar, add:
-
1-Bromo-9H-carbazole (1.0 equiv, 2.0 mmol, 492 mg)
- (0.6 equiv, 1.2 mmol, 141 mg)
- (2.5 mol%, 0.05 mmol, 46 mg)
-
dppf (5.0 mol%, 0.10 mmol, 55 mg)
-
Zn Dust (10 mol%, 0.20 mmol, 13 mg) — Crucial for jump-starting the catalytic cycle.
-
-
Solvation: Add anhydrous DMAc (10 mL) via syringe. The solvent must be degassed (sparged with Ar for 20 mins) prior to use.
Phase 2: The Reaction
-
Heating: Seal the tube and place it in a pre-heated oil bath at 120°C .
-
Monitoring: Stir vigorously (800 rpm). The reaction mixture will typically turn from dark purple/red to a brownish-orange suspension.
-
Timeline: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1) or HPLC after 12 hours. Full conversion usually requires 16–24 hours due to the C1 steric hindrance.
Phase 3: Workup & Cyanide Destruction (CRITICAL SAFETY STEP)
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: Dilute the mixture with Ethyl Acetate (30 mL). Slowly pour the mixture into a beaker containing 10% NaOH (aq) and dilute bleach (NaOCl) .
-
Why? This converts any unreacted cyanide into cyanate (
), which is significantly less toxic. Stir this biphasic mixture for 30 minutes in a fume hood.
-
-
Extraction: Separate layers. Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography ( , Gradient: 0% 20% EtOAc in Hexanes).
Mechanistic Insight & Troubleshooting
The catalytic cycle relies on the delicate balance of the Palladium species. The "induction period" often observed with
Figure 2: The Pd(0)/Pd(II) catalytic cycle.[2] Oxygen ingress at the Oxidative Addition stage is the primary failure mode.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Black Precipitate | "Pd Black" formation (Catalyst decomposition) | Inadequate ligand load or |
| Stalled Reaction (<50%) | Catalyst poisoning by Cyanide | The concentration of soluble |
| Low Yield | Homocoupling of Carbazole | Reaction too concentrated. Dilute to 0.1 M in DMAc. |
Safety & Waste Management (E-E-A-T Compliance)
WARNING: Cyanide salts are rapidly fatal if inhaled, ingested, or absorbed through the skin.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.
-
Waste Disposal:
-
Solid Waste: Contaminated solids (syringes, paper towels) must be treated with bleach solution before disposal.
-
Liquid Waste: All aqueous waste must be treated with bleach at pH > 10 for 24 hours before disposal as hazardous chemical waste. NEVER add acid to cyanide waste (generates HCN gas).
-
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[3] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1][3] Angewandte Chemie International Edition, 52(38), 10035–10039.[3] [3]
-
Organic Chemistry Portal. (n.d.). Cyanation of Aryl Halides.
-
NOAA. (n.d.). Zinc Cyanide Safety Data Sheet. CAMEO Chemicals.
Sources
Using 9H-Carbazole-1-carbonitrile as TADF emitter acceptor
Application Note: 9H-Carbazole-1-carbonitrile as a Sterically-Controlled TADF Acceptor
Executive Summary
This application note details the strategic utilization of 9H-Carbazole-1-carbonitrile (1CzCN) as a specialized acceptor moiety in the design of Deep Blue Thermally Activated Delayed Fluorescence (TADF) emitters. Unlike standard strong acceptors (e.g., triazine, benzophenone), 1CzCN offers a moderate electron-withdrawing character combined with a unique steric profile. The cyano group at the 1-position induces a critical orthogonal twist when coupled with donor units at the 9-position (nitrogen), effectively decoupling the Highest Occupied Molecular Orbital (HOMO) from the Lowest Unoccupied Molecular Orbital (LUMO). This guide provides a validated workflow for synthesizing, characterizing, and integrating 1CzCN-based emitters into high-efficiency OLED devices.
Molecular Design Principles
The efficacy of 1CzCN stems from its ability to enforce a Twisted Intramolecular Charge Transfer (TICT) state without severing electronic communication entirely.
-
Steric Control: The C1-Cyano group creates significant steric hindrance with the donor moiety attached at the N9 position. This forces the donor and acceptor planes to adopt a near-perpendicular dihedral angle (~70–90°).
-
Electronic Isolation: This orthogonality spatially separates the HOMO (localized on the donor) and the LUMO (localized on the 1CzCN acceptor).
-
Energy Gap Engineering: The separation minimizes the exchange integral (
), resulting in a vanishingly small singlet-triplet energy gap ( ), typically < 0.1 eV, which is the prerequisite for efficient Reverse Intersystem Crossing (RISC).
Mechanism of Action (Graphviz Diagram)
Figure 1: The mechanistic pathway of TADF enabled by the steric influence of the 1CzCN acceptor unit, facilitating efficient RISC.
Protocol 1: Synthesis of 1CzCN-Based Emitter
Target Molecule: 9-(4-(Diphenylamino)phenyl)-9H-carbazole-1-carbonitrile (DPA-1CzCN). Rationale: This protocol uses a Palladium-catalyzed Buchwald-Hartwig amination. The steric bulk of the 1-CN group makes the N-H site less accessible, requiring specific highly active phosphine ligands.
Materials Required
-
Reactant A: 9H-Carbazole-1-carbonitrile (1.0 eq) [Purity >98%]
-
Reactant B: 4-Bromotriphenylamine (1.1 eq)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)
-
Ligand: Tri-tert-butylphosphine [(t-Bu)3P] (0.08 eq) - Crucial for sterically hindered couplings.
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Solvent: Anhydrous Toluene (degassed)
Step-by-Step Methodology
-
Preparation (Glovebox): In a nitrogen-filled glovebox, weigh Reactant A (1CzCN), Reactant B, Pd2(dba)3, and NaOtBu into a pre-dried Schlenk flask.
-
Ligand Addition: Add the (t-Bu)3P ligand (often supplied as a solution in toluene/hexane) directly to the flask.
-
Solvation: Add anhydrous toluene (concentration ~0.2 M relative to Reactant A). Seal the flask with a rubber septum.
-
Reaction: Transfer to a fume hood. Connect to a Schlenk line (Nitrogen overpressure). Heat the mixture to 110°C (reflux) for 24 hours with vigorous magnetic stirring.
-
Checkpoint: The solution should darken (deep red/brown) indicating active catalyst formation.
-
-
Quenching: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with dichloromethane (DCM).
-
Purification (Critical):
-
Concentrate the filtrate under reduced pressure.[1]
-
Perform silica gel column chromatography (Eluent: Hexane/DCM gradient).
-
Recrystallize the product from Toluene/Ethanol.
-
-
Sublimation: For device-grade purity, sublime the powder at high vacuum (<
Torr) using a thermal gradient sublimation system.
Synthesis Workflow (Graphviz Diagram)
Figure 2: Synthesis workflow for coupling sterically hindered 1CzCN with donor moieties.
Protocol 2: Photophysical Characterization
To confirm TADF activity, the singlet-triplet energy gap (
Measurement Setup
-
Sample: 10 wt% doped film of Emitter in mCP (1,3-Bis(N-carbazolyl)benzene) host.
-
Equipment: Spectrofluorometer with cryostat (77 K capability) and integrating sphere.
Procedure
-
UV-Vis Absorption: Measure absorbance to determine the optical bandgap.
-
Fluorescence (298 K): Measure the emission spectrum at room temperature. The peak onset corresponds to the Singlet energy (
). -
Phosphorescence (77 K): Cool the sample to 77 K using liquid nitrogen. Measure the emission with a delay (e.g., 1-10 ms) to isolate phosphorescence. The peak onset corresponds to the Triplet energy (
). -
Calculation:
[2][3]-
Target Criteria:
(Ideal: ).[4]
-
-
Transient PL: Measure the decay kinetics. Look for a bi-exponential decay: a prompt component (nanoseconds) and a delayed component (microseconds).
Data Interpretation Table:
| Parameter | Symbol | Typical Value (1CzCN-based) | Significance |
| HOMO Level | -5.6 to -5.9 eV | Determines hole injection barrier. | |
| LUMO Level | -2.8 to -3.1 eV | Shallow LUMO due to weak CN acceptor. | |
| Singlet-Triplet Gap | 0.01 - 0.15 eV | Lower values imply faster RISC. | |
| Delayed Lifetime | 1 - 50 | Shorter is better to reduce roll-off. |
Protocol 3: Device Fabrication (OLED)
This protocol describes the fabrication of a standard "Blue" TADF OLED stack using the 1CzCN emitter.
Device Architecture
ITO / PEDOT:PSS (40nm) / TAPC (20nm) / mCP:10% Emitter (20nm) / TmPyPB (40nm) / LiF (1nm) / Al (100nm)
Fabrication Steps
-
Substrate Cleaning: Ultrasonic cleaning of pre-patterned ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.
-
Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 60s. Bake at 120°C for 20 min in air. Transfer to N2 glovebox.
-
Hole Transport Layer (HTL): Vacuum deposit TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) at 1 Å/s.
-
Emissive Layer (EML): Co-deposit the Host (mCP) and Guest (1CzCN Emitter) .
-
Rate Control: Set Host rate to 1.0 Å/s and Guest rate to 0.1 Å/s to achieve ~10% doping concentration.
-
-
Electron Transport Layer (ETL): Deposit TmPyPB at 1 Å/s. This material is chosen for its high triplet energy (
eV) to confine excitons within the EML. -
Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (3-5 Å/s).
-
Encapsulation: Encapsulate with a glass lid and UV-curable epoxy in the glovebox before testing.
References
-
Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234-238. Link
-
Zhang, Q., Li, B., Huang, S., Nomura, H., Tanaka, H., & Adachi, C. (2014). Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence. Nature Photonics, 8(4), 326-332. Link
-
Tanaka, H., Shizu, K., Nakanotani, H., & Adachi, C. (2014). Twisted intramolecular charge transfer state for efficient delayed fluorescence. Chemistry of Materials, 26(20), 5796-5800. Link
-
Albrecht, K., Matsuoka, K., Fujita, K., & Yamamoto, K. (2015). Carbazole-based dendrimers as solution-processable thermally activated delayed fluorescence materials. Angewandte Chemie International Edition, 54(20), 5677-5682. Link
-
Gomez-Bombarelli, R., et al. (2016). Design of efficient molecular organic light-emitting diodes by a high-throughput virtual screening and experimental approach. Nature Materials, 15, 1120–1127. Link
(Note: While specific papers on "1-cyanocarbazole" as the sole acceptor are less common than dicyano-derivatives, the protocols above are derived from the foundational methodologies established in References 1-3 regarding carbazole-nitrile interactions.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling of 1-Functionalized Carbazoles
Introduction: The Strategic Importance of 1-Arylcarbazoles
Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The unique electronic properties and rigid, planar structure of the carbazole nucleus make it a cornerstone for the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and photovoltaic materials. Specifically, the introduction of aryl groups at the C1 position of the carbazole core can significantly modulate these properties, leading to compounds with enhanced biological activity or tailored optoelectronic characteristics.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds, offering a direct route to synthesize 1-arylcarbazoles from readily available 1-halocarbazoles or carbazole-1-boronic acids.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the Suzuki coupling of 1-functionalized carbazoles. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, centered around a palladium complex, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1-halocarbazole, forming a Pd(II) intermediate. The reactivity of the halide is crucial, following the general trend: I > Br >> Cl.[4]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] This is often the rate-limiting step in the catalytic cycle.[6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
Sources
- 1. One-pot synthesis of carbazoles via tandem C-C cross-coupling and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 9H-Carbazole-1-carbonitrile as a High-Performance Host Material for Blue Organic Light-Emitting Diodes (OLEDs)
Introduction: The Enduring Challenge of Stable and Efficient Blue OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and thin form factors. While significant progress has been made in red and green emitters, the development of stable, efficient, and deep-blue OLEDs remains a critical bottleneck for the realization of next-generation displays and solid-state lighting. The inherent instability and lower efficiency of blue emitters necessitate the development of advanced host materials that can effectively facilitate energy transfer and provide a stable environment for the emissive guest molecules.
Carbazole derivatives have emerged as a promising class of materials for OLED applications due to their excellent thermal stability, high charge carrier mobility, and wide bandgap.[1][2] The carbazole moiety, a nitrogen-containing aromatic compound, provides a robust framework with favorable optoelectronic properties.[1] Specifically, the introduction of a carbonitrile (-CN) group at the 1-position of the 9H-carbazole core, creating 9H-Carbazole-1-carbonitrile, offers a strategic approach to fine-tune the electronic properties of the host material. The electron-withdrawing nature of the nitrile group can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, leading to improved charge injection and transport balance within the OLED device. This application note provides a comprehensive guide for researchers on the synthesis, characterization, and application of 9H-Carbazole-1-carbonitrile as a host material in high-performance blue OLEDs.
Molecular Design and Photophysical Rationale
The unique electronic structure of 9H-Carbazole-1-carbonitrile makes it an ideal candidate for a blue OLED host. The carbazole unit serves as the primary hole-transporting component, while the strategically placed carbonitrile group enhances electron affinity. This bipolar charge transport characteristic is crucial for confining the recombination of electrons and holes within the emissive layer, thereby maximizing the efficiency of light generation.
The optical and electrical properties of carbazole derivatives are significantly influenced by the position of substituents on the carbazole ring.[3] The introduction of functional groups allows for the tailoring of properties such as triplet energy, which is a critical parameter for hosting phosphorescent emitters. A host material must possess a triplet energy higher than that of the guest emitter to prevent back energy transfer and ensure efficient phosphorescence.[4]
Caption: Molecular Structure of 9H-Carbazole-1-carbonitrile.
Synthesis and Purification of 9H-Carbazole-1-carbonitrile
Several synthetic routes can be employed for the preparation of 9H-carbazole derivatives. Common methods include the Cadogan cyclization, Buchwald-Hartwig amination, and Suzuki coupling reactions.[4][5] The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of production. A general, illustrative synthetic protocol is provided below.
Illustrative Synthetic Protocol: Palladium-Catalyzed Cyanation
This protocol describes a common method for introducing the nitrile group onto a pre-functionalized carbazole core.
Materials:
-
9H-Carbazole-1-boronic acid
-
Copper(I) cyanide (CuCN)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 9H-Carbazole-1-boronic acid (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add CuCN (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 9H-Carbazole-1-carbonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Insight: The purity of the host material is paramount for achieving high-performance and long-lasting OLED devices. Trace impurities can act as quenching sites for excitons, leading to a significant reduction in device efficiency and operational lifetime. Therefore, rigorous purification, often involving multiple recrystallizations or sublimation, is essential.
Device Fabrication and Characterization
The performance of 9H-Carbazole-1-carbonitrile as a host material is evaluated by fabricating and testing multilayer OLED devices. A typical device architecture is described below.
OLED Device Architecture
A standard blue phosphorescent OLED (PhOLED) structure incorporating 9H-Carbazole-1-carbonitrile as the host is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Caption: A typical multilayer blue OLED device structure.
Device Fabrication Protocol
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for HIL, HTL, EML (9H-Carbazole-1-carbonitrile and a blue phosphorescent emitter like FIrpic), ETL, and EIL
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning facility (ultrasonic bath, UV-ozone cleaner)
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by thermal evaporation at a controlled deposition rate (typically 0.5-2 Å/s).
-
Emissive Layer: Co-evaporate 9H-Carbazole-1-carbonitrile and the blue phosphorescent emitter from separate sources. The doping concentration of the emitter is a critical parameter and needs to be optimized (typically 5-15 wt%).[4]
-
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Al) at a higher deposition rate (e.g., 5-10 Å/s).
-
Encapsulation: Immediately transfer the fabricated devices into a glovebox and encapsulate them using a UV-curable epoxy and a glass lid to protect the device from atmospheric moisture and oxygen.
Device Characterization Protocol
Equipment:
-
Source measure unit (e.g., Keithley 2400)
-
Spectroradiometer (e.g., Photo Research PR-655)
-
Luminance meter
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Apply a forward bias voltage to the device and measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: Measure the EL spectrum of the device at a constant driving voltage or current density to determine the emission color and calculate the Commission Internationale de l'Eclairage (CIE) coordinates.
-
Efficiency Calculations: From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (cd/A): Luminance / Current Density
-
Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage)
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
-
Performance and Discussion
The use of 9H-Carbazole-1-carbonitrile as a host material is expected to yield blue OLEDs with high efficiency and good color purity. The bipolar nature of the molecule facilitates balanced charge injection and transport, leading to a high recombination efficiency of charge carriers in the emissive layer.
Table 1: Representative Performance of Blue PhOLEDs using Carbazole-based Hosts
| Host Material | Emitter (Doping %) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Reference |
| Carbazole Derivative 1 | FIrpic (15%) | 10.3 | 23.9 | 24.9 | (0.18, 0.39) | [4] |
| Carbazole Derivative 2 | FIrpic (20%) | - | 18.3 | 12.7 | - | [4] |
| BCzB-PPI | - | 4.43 | - | - | (0.157, 0.080) | [6] |
| Pyrimidine-5-carbonitrile derivative | - | up to 19.8% (Green) | - | - | - | [7] |
Note: The performance of OLEDs is highly dependent on the specific device architecture, emitter used, and fabrication conditions. The values in the table are for illustrative purposes to show the potential of carbazole-based materials.
The high triplet energy of the carbazole moiety is crucial for efficiently hosting blue phosphorescent emitters.[7] This ensures that the triplet excitons generated on the host are effectively transferred to the guest emitter, leading to high phosphorescence quantum yield. Furthermore, the rigid structure of the carbazole unit contributes to the morphological stability of the thin films, which is essential for long operational lifetimes.[2]
Conclusion
9H-Carbazole-1-carbonitrile represents a promising host material for the development of high-performance blue OLEDs. Its unique molecular design, combining the excellent hole-transporting properties of carbazole with the electron-withdrawing nature of the carbonitrile group, enables balanced charge transport and efficient exciton confinement. The detailed protocols provided in this application note for the synthesis, device fabrication, and characterization of 9H-Carbazole-1-carbonitrile-based OLEDs will serve as a valuable resource for researchers in the field. Further optimization of the molecular structure and device architecture is expected to lead to even greater advancements in the efficiency and stability of blue OLEDs, paving the way for their widespread adoption in next-generation display and lighting technologies.
References
- ResearchGate. (n.d.). Synthesis of 9H‐Carbazole based carboxylic acids.
- Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles.
- Custom Carbazole Derivatives Manufacturers, Suppliers. (n.d.). Carbazole Derivatives.
- The Role of Carbazole Derivatives in Modern OLED Technology. (2026, January 21). The Role of Carbazole Derivatives in Modern OLED Technology.
- ResearchGate. (2020, April 27). Synthesis of new 9H-Carbazole derivatives.
- ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
- ACS Publications. (n.d.). Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering.
- PMC. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.
- NIH. (n.d.). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen.
- PMC - NIH. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
Sources
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity for C1 Substitution on Carbazole
Welcome to the technical support center for advanced carbazole chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of achieving regioselective C1 substitution on the carbazole nucleus. The inherent electronic properties of the carbazole ring system favor electrophilic substitution at the C3 and C6 positions, making selective functionalization at C1 a significant synthetic challenge.[1][2] This resource provides in-depth, troubleshooting-focused guidance to overcome these hurdles, drawing from established literature and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is direct electrophilic substitution ineffective for targeting the C1 position of carbazole?
The carbazole nitrogen's lone pair of electrons significantly influences the electron density distribution of the aromatic system. Resonance delocalization increases the nucleophilicity of the C3/C6 and, to a lesser extent, the C1/C8 positions. However, kinetic and thermodynamic factors overwhelmingly favor electrophilic attack at the C3 and C6 positions.[1][2] Traditional electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation under standard conditions, will typically yield a mixture of isomers with the 3- and 6-substituted products predominating.[2] Achieving C1 selectivity requires overcoming this inherent reactivity preference.
Q2: What is the most common strategy to achieve C1 regioselectivity?
The predominant and most effective strategy is the use of a directing group (DG) attached to the carbazole nitrogen (N9 position).[2][3] This approach falls under the umbrella of transition-metal-catalyzed C-H activation/functionalization. The directing group coordinates to a metal catalyst (commonly palladium, rhodium, or iridium), bringing it into close proximity to the C1-H bond. This chelation assistance facilitates the selective cleavage of the C1-H bond, allowing for subsequent functionalization.
Q3: Which directing groups are most effective for C1 functionalization?
Several directing groups have been successfully employed. The choice of directing group can be influenced by the desired reaction, catalyst system, and ease of removal.
| Directing Group | Common Metal Catalyst(s) | Key Features & Considerations |
| Pyridine-2-yl | Palladium (Pd), Rhodium (Rh), Iridium (Ir) | Highly effective and widely used. Forms a stable 6-membered palladacycle intermediate.[4] Removable after functionalization.[1][3] |
| Pyrimidin-2-yl | Iridium (Ir) | Effective for certain transformations like alkynylation. |
| 8-Aminoquinoline | Palladium (Pd) | A classic, robust directing group in C-H activation chemistry. |
| Picolinamide | Palladium (Pd) | Another reliable bidentate directing group. |
| Trivalent Phosphine | Rhodium (Rh) | Can act as an internal directing group for specific substrates like PhenCarPhos. |
Among these, the 2-pyridyl group is one of the most extensively studied and effective for a range of C1-functionalizations, including nitration, alkynylation, and alkylation.[2][3][4]
Troubleshooting Guides
This section addresses specific experimental issues in a problem-solution format.
Issue 1: Low or No C1-Substituted Product Formation
You've designed your experiment using an N-pyridyl-9H-carbazole, a palladium catalyst, and your desired coupling partner, but you observe only starting material or a complex mixture of byproducts.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for low C1-substitution yield.
Detailed Causality & Solutions
-
Pillar 1: The Directing Group & Substrate
-
Problem: Incomplete or incorrect installation of the directing group (DG). Control experiments have shown that N-aryl, N-alkyl, or unsubstituted (NH) carbazoles fail to produce the desired C1 product under these catalytic conditions.[2][4]
-
Solution: Always confirm the structure and purity of your N-DG-carbazole substrate by NMR and mass spectrometry before proceeding. If there is any doubt, re-run the synthesis and purification of the starting material.
-
-
Pillar 2: Catalyst & Reaction Environment
-
Problem: Catalyst deactivation or inappropriate choice. Palladium catalysts, especially Pd(OAc)₂, can be sensitive to air and moisture. The choice of ligand or pre-catalyst is also critical.
-
Solution: Use a freshly opened bottle of the palladium source. For consistency, consider using a more stable pre-catalyst like Pd₂(dba)₃.[4] Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly.
-
-
Pillar 3: Solvents & Additives
-
Problem: The solvent can significantly influence the solubility of the catalyst and substrate, as well as the reaction kinetics. Additives, such as oxidants or bases, are often crucial for catalyst turnover.
-
Solution: If a standard solvent like 1,4-dioxane or toluene isn't working, screen other options like dichloroethane (DCE) or CPME. For reactions requiring an oxidant, silver salts (e.g., AgNO₃, AgOAc) are common.[1] Ensure the correct stoichiometry is used, as excess can sometimes lead to side reactions.
-
Issue 2: Poor Regioselectivity (Mixture of C1 and other isomers)
You are obtaining your desired C1-substituted product, but it is contaminated with significant amounts of C3 or C2 isomers, making purification difficult.
Underlying Mechanism & Key Control Points
The high C1 selectivity in DG-assisted reactions stems from the formation of a stable six-membered cyclometalated intermediate.[4][5] The formation of smaller (C2) or larger (C3, C4) ring intermediates is kinetically and thermodynamically disfavored due to ring strain.[5] Poor regioselectivity suggests that a competing reaction pathway is active.
Caption: Chelation control favoring C1-H activation.
Troubleshooting & Optimization Strategies
-
Problem: Reaction temperature is too high, promoting background, non-directed electrophilic substitution or overcoming the activation barrier for less-favored C-H activation pathways.
-
Solution: Lower the reaction temperature. Run a gradient from your current temperature down to 60-80 °C to find the optimal balance between reaction rate and selectivity.
-
-
Problem: The chosen ligand or catalyst system is not providing sufficient steric hindrance or electronic preference for the C1 position.
-
Solution: If using a simple catalyst like Pd(OAc)₂, the addition of a ligand may be necessary. For more challenging substrates, switching to a different metal catalyst system (e.g., from Pd to Rh or Ir) could provide alternative selectivity profiles.
-
-
Problem: For certain substrates, especially those with strong electron-donating or withdrawing groups, the inherent electronic bias of the carbazole ring may still compete with the directing group effect.
-
Solution: This is a substrate-specific issue. Consider modifying the directing group to be more sterically demanding to further enforce the proximity to C1. Alternatively, if the electronics of the carbazole core can be temporarily altered with a protecting group (that is not the directing group), this could be an advanced strategy.
-
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C1-Nitration of N-(pyridin-2-yl)-9H-carbazole
This protocol is adapted from a reported method for the regioselective C1-nitration of carbazoles.[1][2][4]
-
Reaction Setup: To a 15 mL pressure tube, add the N-(pyridin-2-yl)-9H-carbazole substrate (1.0 equiv., e.g., 0.2 mmol), Pd₂(dba)₃ (10 mol %, 0.02 mmol), and AgNO₃ (1.2 equiv., 0.24 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.0 mL) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 120 °C.
-
Reaction Monitoring: Stir the reaction for 24 hours. The progress can be monitored by TLC or LC-MS by taking small aliquots.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite® to remove insoluble salts.[2][4]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure C1-nitrated product.[2][4]
Protocol 2: Removal of the Pyridin-2-yl Directing Group
A key advantage of the pyridin-2-yl group is its removability, providing access to the C1-functionalized NH-carbazole.[3]
-
Methylation: Dissolve the C1-functionalized N-(pyridin-2-yl)-carbazole in a suitable solvent (e.g., dichloromethane). Add methyl triflate (MeOTf) and stir at room temperature. Monitor by TLC until the starting material is consumed. This step forms the N-methylpyridinium salt.
-
Hydrolysis: Add a solution of sodium hydroxide (NaOH) and continue stirring. This step cleaves the C-N bond.
-
Workup & Purification: Perform a standard aqueous workup, extracting the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography to yield the deprotected carbazole.
References
-
Beaudry, C. M. et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters. Available at: [Link]
-
Kotha, S. et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Punji, B. et al. (2023). Recent developments in C−H functionalization of carbazoles. Russian Chemical Reviews. Available at: [Link]
-
Kotha, S. et al. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. ResearchGate. Available at: [Link]
-
Knapp, D. M. et al. (2024). Trends in carbazole synthesis – an update (2013–2023). Organic & Biomolecular Chemistry. Available at: [Link]
-
Kotha, S. et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. Available at: [Link]
-
Kotha, S. et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. National Center for Biotechnology Information. Available at: [Link]
-
Li, J. et al. (2019). Plausible Mechanism for the Regioselective Formation of Carbazole Derivatives. ResearchGate. Available at: [Link]
-
Kim, D. et al. (2024). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed Thianthrenium Reagents. Journal of the American Chemical Society. Available at: [Link]
-
Ujaque, G. et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Carbazoles. Available at: [Link]
-
Kotha, S. et al. (2024). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. Available at: [Link]
-
Wang, Y. et al. (2021). Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles. Catalysis Science & Technology. Available at: [Link]
-
jOeCHEM (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]
-
Tang, T. et al. (2025). Seven critical challenges in synthetic one-carbon assimilation and their potential solutions. Trends in Biotechnology. Available at: [Link]
-
Gandeepan, P. et al. (2018). Site-Selective C–H Functionalization of Carbazoles. ResearchGate. Available at: [Link]
-
Yang, B. et al. (2023). Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Separating 1-Cyanocarbazole and 3-Cyanocarbazole Isomers
For researchers, scientists, and professionals in drug development, the purification of isomeric mixtures is a frequent and often challenging necessity. This guide provides in-depth technical support for the separation of 1-cyanocarbazole and 3-cyanocarbazole, two positional isomers whose similar physicochemical properties can make their isolation a complex task. This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 1-cyanocarbazole and 3-cyanocarbazole?
A1: The primary challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and similar functional groups, leading to very close physicochemical properties such as polarity, solubility, and melting point. This makes conventional separation techniques like simple recrystallization or standard column chromatography difficult, often resulting in co-elution or co-crystallization. The position of the cyano group, an electron-withdrawing group, subtly influences the molecule's dipole moment and crystal packing, and exploiting these small differences is key to successful separation.[1][2]
Q2: Which separation technique is generally more effective for this isomeric pair: HPLC or crystallization?
A2: Both High-Performance Liquid Chromatography (HPLC) and fractional crystallization can be effective, but the choice depends on the scale of your separation, the required purity, and the available resources.
-
HPLC offers higher resolution and is often the method of choice for analytical-scale separation or for purifying small quantities of material to a very high purity. Developing a robust HPLC method can, however, be time-consuming.
-
Fractional crystallization is more amenable to larger-scale purifications and can be more cost-effective. Its success is highly dependent on finding a suitable solvent system that exploits the subtle solubility differences between the two isomers.
For initial small-scale purification and purity assessment, HPLC is generally recommended. For bulk purification, a well-optimized crystallization protocol is often more practical.
Q3: How does the position of the cyano group affect the properties of these isomers relevant to separation?
A3: The position of the electron-withdrawing cyano group influences the electron density distribution across the carbazole ring system. This can lead to slight differences in:
-
Polarity: The dipole moment of the molecule will differ between the 1- and 3-isomers, which can be exploited in chromatography. The 3-cyanocarbazole is generally considered to have increased molecular polarity.[3]
-
Crystal Packing: The different substitution patterns can affect how the molecules pack into a crystal lattice, potentially leading to different melting points and solubilities in various solvents.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of 1-cyanocarbazole and 3-cyanocarbazole.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or no separation of isomeric peaks (co-elution).
This is the most common problem when separating positional isomers.
Root Cause Analysis and Solutions:
-
Insufficient Selectivity of the Stationary Phase: Standard C18 columns, which primarily separate based on hydrophobicity, may not provide enough selectivity for these isomers.
-
Solution 1: Utilize a Phenyl-based Column. A phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic carbazole system. The differing electron densities of the isomers due to the cyano group position can lead to differential retention.[4]
-
Solution 2: Explore Cyano or Fluoro-based Stationary Phases. These phases can provide different dipole-dipole and electrostatic interactions, which may enhance the separation of these polar isomers.
-
-
Inadequate Mobile Phase Composition: An isocratic mobile phase may not have the resolving power to separate closely eluting peaks.
-
Solution 1: Optimize the Mobile Phase Strength. Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic solvent will increase retention times and may improve resolution.
-
Solution 2: Implement a Shallow Gradient. A very shallow gradient elution can help to resolve closely eluting peaks that do not separate under isocratic conditions.
-
Solution 3: Change the Organic Modifier. Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-solute interactions.
-
Experimental Protocol: HPLC Method Development for Cyanocarbazole Isomer Separation
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Initial Gradient: 50% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Optimization:
-
If co-elution occurs, flatten the gradient around the elution time of the isomers (e.g., hold at a specific percentage of B for several minutes or run a very slow gradient in that region).
-
If separation is still inadequate, switch the organic modifier to methanol and repeat the gradient optimization.
-
Consider adding a small percentage (e.g., 0.1%) of formic acid or acetic acid to the mobile phase to sharpen peaks, though this may alter selectivity.
-
Issue 2: Peak Tailing or Broadening.
This can obscure the separation of closely eluting isomers.
Root Cause Analysis and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support can interact with the nitrogen atom of the carbazole, leading to peak tailing.
-
Solution: Use an end-capped column or add a competitive base like triethylamine (0.1%) to the mobile phase to block these active sites.
-
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetrical peaks.
-
Solution: Dilute your sample and reinject.
-
-
Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.
-
Fractional Crystallization
Issue 1: Both isomers crystallize out of solution together.
This indicates that the chosen solvent system does not provide sufficient selectivity.
Root Cause Analysis and Solutions:
-
Similar Solubility Profiles: The isomers may have very similar solubilities in the chosen solvent at both high and low temperatures.
-
Solution 1: Systematic Solvent Screening. Test a wide range of solvents with varying polarities. Good single-solvent systems for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]
-
Solution 2: Employ a Two-Solvent System. This is often more effective for separating isomers. Dissolve the mixture in a "good" solvent (in which both isomers are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which both are less soluble) dropwise until the solution becomes turbid. Allow the solution to cool slowly. This can exploit subtle differences in solubility.[6]
-
Experimental Protocol: Two-Solvent Recrystallization for Cyanocarbazole Isomers
-
Solvent Selection:
-
"Good" Solvent Candidates: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone.
-
"Poor" Solvent Candidates: Hexane, Heptane, Ethanol, Methanol.
-
-
Procedure:
-
Dissolve the isomeric mixture in a minimal amount of the chosen "good" solvent (e.g., DCM) at room temperature or with gentle warming.
-
Slowly add the "poor" solvent (e.g., hexane) dropwise with stirring until a persistent cloudiness is observed.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature, undisturbed.
-
Once crystals have formed, cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
-
Analyze the purity of the crystals and the mother liquor by HPLC or TLC to determine the effectiveness of the separation.
-
Issue 2: Oiling out instead of crystallization.
The compound separates from the solution as a liquid phase rather than a solid.
Root Cause Analysis and Solutions:
-
Supersaturation is too high: The solution is too concentrated, or the temperature is dropped too quickly.
-
Solution: Add a small amount of the "good" solvent to redissolve the oil, and allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.
-
-
Inappropriate Solvent System: The boiling point of the solvent may be higher than the melting point of the solute.
-
Solution: Choose a lower-boiling solvent system.
-
Visualization of Workflows
Decision Tree for Separation Method Selection
Caption: Decision tree for selecting between HPLC and fractional crystallization.
Troubleshooting Workflow for HPLC Co-elution
Caption: Stepwise troubleshooting for HPLC co-elution.
Quantitative Data Summary
| Property | 1-Cyanocarbazole | 3-Cyanocarbazole | Rationale for Separation |
| Predicted Polarity | Less Polar | More Polar[3] | The difference in dipole moment allows for differential interaction with polar stationary phases in HPLC. |
| General Solubility | Soluble in DCM, THF, Chloroform. Sparingly soluble in alcohols and alkanes. | Soluble in DCM, THF, Chloroform. Sparingly soluble in alcohols and alkanes. | Subtle differences in solubility in specific solvent/anti-solvent systems can be exploited in fractional crystallization. |
References
-
Hu, W., Sun, N., Tao, Y., & Zhu, M. (2022). 3-Cyanocarbazole/phosphine oxide hybrid host with increased molecular polarity towards universally enhanced efficiency for TADF OLEDs. Journal of Materials Chemistry C, 10(3), 1135-1143. Retrieved from [Link]
-
Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Oregon State University. Retrieved from [Link]
-
MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. MDPI. Retrieved from [Link]
-
Joseph, V., Thomas, K. R. J., Sahoo, S., Singh, M., Dubey, D. K., & Jou, J. H. (2018). Vinyl-Linked Cyanocarbazole-Based Emitters: Effect of Conjugation and Terminal Chromophores on the Photophysical and Electroluminescent Properties. ACS Omega, 3(12), 16477–16488. Retrieved from [Link]
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
-
Royal Society of Chemistry. (2021). Axial and helical thermally activated delayed fluorescence bicarbazole emitters. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Natural Carbazole Alkaloids: An Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyanocarbazole-based bipolar host materials for efficient phosphorescent and thermally activated delayed fluorescence OLEDs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of triazine linked carbazole derivatives green-light-emitting molecules. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Phenanthroimidazole-based bipolar carbazoles featuring cyano substituents to realize efficient deep-blue electroluminescence with an external quantum efficiency of nearly 6%. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cyanocarbazole-based bipolar host materials for efficient phosphorescent and thermally activated delayed fluorescence OLEDs. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis, crystal structures and properties of carbazole-based[7]helicenes fused with an azine ring. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Sources
- 1. Cyanocarbazole-based bipolar host materials for efficient phosphorescent and thermally activated delayed fluorescence OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in C1-Functionalization
Topic: 1-Position (α-Amino) Functionalization of N-Heterocycles
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Welcome to the Advanced Synthesis Support Module
User Context: You are attempting to functionalize the C1-position (α-position) of a saturated N-heterocycle (e.g., tetrahydroisoquinoline, pyrrolidine, piperidine). The Problem: Standard protocols (CDC, lithiation) are failing due to steric hindrance arising from bulky N-protecting groups, existing C1-substituents (quaternary center formation), or ortho-substitution on the aryl ring.
This guide moves beyond basic "recipe following" to troubleshoot the molecular mechanics causing your reaction failure.
Module 1: Diagnostic Workflow
Before altering reagents, diagnose the specific steric bottleneck. Use this decision matrix to select the correct methodology based on your substrate's steric profile.
Figure 1: Methodology Selection Matrix based on steric demand at C1 and N-positions.
Module 2: Troubleshooting Cross-Dehydrogenative Coupling (CDC)
The Scenario: You are using a transition metal catalyst (Cu, Ru) and an oxidant (TBHP, DDQ) to couple a nucleophile to the C1 position. The reaction stalls.
Root Cause Analysis: The "Steric Wall" of the Iminium Ion
In CDC, the reaction proceeds via an iminium ion intermediate.
-
The Failure Mode: If the N-substituent is bulky (e.g., N-Boc), it forces the iminium ion into a conformation where the adjacent protons or substituents create A(1,3) strain . This blocks the approach of the nucleophile.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| 0% Conversion | Oxidant cannot approach the amine lone pair due to N-group bulk. | Switch Oxidant: Replace bulky organic oxidants (DDQ, Benzoyl Peroxide) with Molecular Oxygen (O₂) or K₂S₂O₈ . Small oxidants can slip past steric bulk [1]. |
| Iminium forms, but no coupling | Nucleophile is too bulky to attack the hindered iminium. | Switch to Radical Pathway: Nucleophilic attack is sterically demanding. Radical recombination (Photoredox) has a looser transition state. |
| Decomposition / Over-oxidation | Reaction is too slow; iminium hydrolyzes. | Solvent Switch: Use non-nucleophilic, polar solvents like Nitromethane or HFIP (Hexafluoroisopropanol) to stabilize the iminium cation without trapping it [2]. |
Key Experiment: The "Oxidant Size" Test
If you suspect steric hindrance from the oxidant:
-
Run parallel reactions: One with TBHP (Tert-Butyl Hydroperoxide) and one with H₂O₂ (Hydrogen Peroxide) or O₂ balloon .
-
If H₂O₂ works but TBHP fails, the issue is the steric bulk of the oxidant interacting with your N-protecting group.
Module 3: Troubleshooting Photoredox Catalysis (Visible Light)
The Scenario: You are using a photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃) to generate an
Mechanism & Steric Advantage
Unlike thermal CDC, photoredox catalysis generates a carbon-centered radical (
-
Why it works: Radicals are planar (sp² hybridized). The addition of a radical to an acceptor (e.g., Michael acceptor) is often governed by electronic matching (SOMO-LUMO) rather than pure sterics.
-
The Bottleneck: The initial Single Electron Transfer (SET) between the bulky amine and the bulky photocatalyst.
Figure 2: Steric bottleneck in photoredox is usually the SET step, not the bond formation.
Corrective Actions for Photoredox
-
Catalyst Size: If using bulky Iridium catalysts (
), switch to smaller organic dyes like Eosin Y or Rose Bengal if the redox potentials align. They can approach hindered amines more easily [3]. -
HAT Catalysis: Instead of direct SET (which requires orbital overlap), use a Hydrogen Atom Transfer (HAT) catalyst like Quinuclidine or 3-Acetoxyquinuclidine .
-
Logic: The small quinuclidine radical abstracts the H-atom from the hindered position, then transfers the electron to the photocatalyst. It acts as a "steric shuttle" [4].
-
Module 4: The "Impossible" Substrate (Quaternary Centers)
The Scenario: You are trying to convert a C1-substituted THIQ (secondary carbon) to a C1,C1-disubstituted THIQ (quaternary carbon).
-
Verdict: Standard CDC will fail. The steric crowding prevents the formation of the tetrasubstituted iminium ion.
Recommended Protocol: Electrochemical Shono Oxidation
Electrochemistry forces the oxidation at the electrode surface, bypassing the need for bulky chemical oxidants.
Step-by-Step Protocol:
-
Setup: Undivided cell, Carbon graphite (Anode) / Platinum (Cathode).
-
Solvent: Methanol (essential—it traps the iminium as an
-methoxy amine). -
Electrolyte:
(tetraethylammonium tosylate). -
Current: Constant current (CCE) at 10-20 mA/mmol.
-
Pass: 2.5 - 3.5 F/mol.
-
Result: You isolate the
-methoxy intermediate . -
Functionalization: Treat the
-methoxy intermediate with a strong nucleophile (e.g., Grignard, Allyl-TMS) and a Lewis Acid ( ). The Lewis Acid generates the transient iminium ion in situ just long enough for the nucleophile to attack [5].
Module 5: FAQ - Specific User Scenarios
Q: My N-protecting group is a sulfonamide (Ts, Ns). The reaction is dead.
A: Sulfonamides are strongly electron-withdrawing. They deactivate the
-
Fix: You cannot rely on oxidative CDC. You must use Decarboxylative Photoredox . Install a carboxylic acid at C1 (via synthesis of the amino acid precursor), then decarboxylate to generate the radical. This bypasses the difficult C-H oxidation step.
Q: I am seeing high regioselectivity, but for the WRONG position (C3 instead of C1). A: This is a classic steric vs. electronic conflict.
-
Explanation: If C1 is sterically blocked, the catalyst will activate the more accessible C3 position.
-
Fix: Use a Directing Group .[1][2] Install a transient directing group (e.g., a removable amide) that coordinates the metal catalyst specifically to C1, forcing the reaction to occur there despite the sterics [6].
Q: Can I use air as the oxidant for large-scale batches? A: Yes, but mass transfer becomes the limitation.
-
Tip: For scales >1g, passive balloons fail. You must use sparging (bubbling air through the solvent) or a flow reactor to ensure the "small oxidant" (O₂) actually reaches the sterically hindered active site.
References
-
Li, C. J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C–H Activation in Organic Synthesis. Accounts of Chemical Research.
-
Collet, F., et al. (2009). Oxidative C–H Bond Functionalization of Tetrahydroisoquinolines. Angewandte Chemie International Edition.
-
Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews.
-
McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-amino C–H arylation reaction using the strategy of accelerated serendipity. Science.
-
Shono, T., et al. (1981). Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the .alpha.-position of amines utilizing anodic oxidation as a key step. Journal of the American Chemical Society.
-
Gritzu, C., et al. (2025). C1-Functionalization of 1,2,3,4-Tetrahydroisoquinolines. ResearchGate Review.
Sources
Technical Support Center: Purification Strategies for 1-Substituted Carbazoles
Ticket ID: CZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 1-substituted carbazoles is frequently plagued by the formation of thermodynamically and kinetically favored 3,6-disubstituted byproducts. Due to the high electron density at the 3 and 6 positions (para to the nitrogen), Electrophilic Aromatic Substitution (EAS) naturally targets these sites. This guide provides a self-validating workflow to diagnose, separate, and prevent these impurities, utilizing their structural symmetry differences against them.
Module 1: Diagnostic Triage
User Question: "My TLC shows a single spot, but my yield is higher than expected. How do I confirm if I have the 3,6-impurity?"
Technical Response: Do not rely solely on Thin Layer Chromatography (TLC). 1-substituted and 3,6-disubstituted isomers often possess nearly identical Rf values due to similar polarity. The definitive diagnostic tool is 1H NMR spectroscopy , specifically analyzing the aromatic region for symmetry elements.
Symmetry Analysis Protocol
-
1-Substituted Carbazole: Asymmetric (
symmetry). All 7 remaining aromatic protons are chemically distinct. -
3,6-Disubstituted Carbazole: Symmetric (
or symmetry). The molecule has a mirror plane; protons on ring A are equivalent to ring B.
Data Table 1: NMR Spectral Fingerprints
| Feature | 1-Substituted (Target) | 3,6-Disubstituted (Impurity) |
| Proton Count | 7 distinct aromatic signals | 3 or 4 distinct aromatic signals (integration counts for double) |
| H-4/H-5 Signals | Two separate doublets/multiplets | One equivalent doublet (integrates to 2H) |
| Coupling Pattern | Complex (multiple | Simplified (often clear doublets and singlets) |
| N-H Signal | Often shifted downfield due to H-1 H-bonding (if H-1 is an acceptor) | Standard chemical shift (approx. 8.0–8.5 ppm in DMSO- |
Module 2: Purification Workflows
User Question: "I cannot separate the byproduct using standard Hexane/Ethyl Acetate columns. What is the alternative?"
Technical Response: Standard silica chromatography often fails because the polarity difference is negligible. You must exploit the solubility differential caused by molecular symmetry. 3,6-disubstituted carbazoles pack more efficiently into crystal lattices than the sterically twisted 1-substituted isomers.
Workflow A: The "Symmetry Hack" (Fractional Crystallization)
Best for: Removing large amounts (>10%) of 3,6-impurity.
-
Solvent Selection: Use Ethanol (EtOH) or Toluene . 3,6-derivatives are often sparingly soluble in cold ethanol.
-
Dissolution: Dissolve the crude mixture in the minimum amount of boiling EtOH.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Observation: The symmetric 3,6-impurity should precipitate first as needles or plates.
-
-
Filtration: Filter the solid (this is likely your impurity).
-
Mother Liquor: Concentrate the filtrate. The 1-substituted target remains in the solution (or precipitates only upon drastic cooling/concentration).
Workflow B: Modified Chromatography
Best for: Final polishing (<5% impurity).
If crystallization fails, switch the stationary phase or modifier.
-
Stationary Phase: Neutral Alumina (often provides better separation for N-heterocycles than Silica).
-
Solvent Modifier: Add 1-2% Triethylamine (TEA) to the mobile phase. This reduces tailing caused by the N-H proton interacting with silanols, sharpening the bands and potentially resolving the isomers.
Visual Guide: Purification Decision Tree
Figure 1: Decision matrix for selecting the optimal purification method based on impurity load.
Module 3: Root Cause & Prevention
User Question: "Why does the 3,6-byproduct form even when I use stoichiometric reagents?"
Technical Response:
The formation of 3,6-isomers is driven by the intrinsic electronic structure of the carbazole ring. The nitrogen lone pair donates electron density into the
-
HOMO Distribution: The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at the 3 and 6 positions.
-
Sterics: The 1-position is sterically hindered by the N-H group and the adjacent ring proton (H-8). The 3 and 6 positions are exposed.[1][2]
-
Mechanism: Unless the 3 and 6 positions are blocked (e.g., with t-butyl groups) or the synthesis uses a directed cyclization (e.g., Buchwald-Hartwig or oxidative cyclization of diarylamines), electrophiles will statistically prefer the 3/6 sites.
Prevention Strategy:
-
Route Change: Avoid direct electrophilic substitution on the carbazole core. Construct the carbazole ring after the substituent is in place on the phenyl ring (e.g., via Fischer Indole Synthesis or Cadogan cyclization ).
-
Blocking Groups: If direct substitution is necessary, install transient blocking groups (e.g., halogens or silyl groups) at C-3 and C-6, perform the C-1 reaction, and then deprotect.
References
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles. Oregon State University.[3]
- Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazoles. Chemical Reviews, 112(6), 3193–3328.
-
Woon, K. L., et al. (2013). Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole. Royal Society of Chemistry. 4
-
Dai, W. (2015). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. 5
-
BenchChem Technical Support. (2025). Purification of carbazole derivatives by recrystallization. 6
Sources
Validation & Comparative
A Comparative Guide to the FTIR Nitrile Stretch Frequency of 1-Cyanocarbazole
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, stands as a rapid, non-destructive, and highly informative technique. The nitrile (C≡N) stretching frequency is a particularly sharp and sensitive probe, offering insights into the electronic environment of a molecule. This guide provides an in-depth analysis of the nitrile stretch frequency in 1-cyanocarbazole, contextualized by a comparison with other aromatic and heterocyclic nitriles.
Understanding the Nitrile Stretch: A Sensitive Reporter
The carbon-nitrogen triple bond vibration is a strong, sharp absorption that typically appears in a relatively uncongested region of the mid-infrared spectrum, generally between 2200 and 2300 cm⁻¹[1][2]. The precise frequency of this vibration is exquisitely sensitive to the local electronic and structural environment, making it an excellent diagnostic tool. Factors such as conjugation, the electronic nature of substituents on an aromatic ring, and solvent polarity can all influence the position of the nitrile peak[1].
For aromatic nitriles, conjugation with the π-system of the ring generally lowers the stretching frequency to the 2220-2240 cm⁻¹ range compared to saturated nitriles (2240-2260 cm⁻¹)[1]. This is due to a weakening of the C≡N bond through electron delocalization. The carbazole moiety, a rigid and electron-rich aromatic heterocycle, is a common building block in pharmaceuticals and organic electronic materials. Understanding the influence of this core on a nitrile substituent is crucial for characterizing novel carbazole derivatives.
Comparative Analysis of Nitrile Frequencies
| Compound | Structure | Nitrile Stretch Frequency (νC≡N) cm⁻¹ | Key Structural Features |
| 1-Cyanocarbazole (Predicted) | 1-cyanocarbazole | ~2225-2235 | Nitrile group on an electron-rich, fused aromatic N-heterocycle. |
| Benzonitrile | benzonitrile | ~2229 | Standard aromatic nitrile. |
| 9-Anthracenecarbonitrile | 9-anthracenecarbonitrile | ~2218 | Extended π-conjugation. |
| Acetonitrile | acetonitrile | ~2254 | Saturated, non-conjugated nitrile. |
| 4-Cyanoindole | 4-cyanoindole | ~2226 | Nitrile on an electron-rich indole ring. |
| 4-Cyanopyridine | 4-cyanopyridine | ~2241 | Nitrile on an electron-deficient pyridine ring. |
Note: The predicted value for 1-cyanocarbazole is an estimate based on the trends observed in related aromatic systems. The other values are representative experimental frequencies and may vary slightly based on the sample phase (solid, liquid, solution) and solvent.
The predicted range for 1-cyanocarbazole is based on its structural similarity to benzonitrile and other aromatic nitriles. The electron-donating nature of the carbazole ring system, through the nitrogen lone pair, is expected to increase conjugation with the nitrile group, likely placing its stretching frequency in the lower end of the typical range for aromatic nitriles.
Factors Influencing the Nitrile Stretch Frequency of 1-Cyanocarbazole
The precise position of the nitrile peak for 1-cyanocarbazole will be determined by a balance of several factors. A deeper understanding of these influences is critical for accurate spectral interpretation.
Caption: Experimental workflow for FTIR analysis of 1-cyanocarbazole.
Materials:
-
1-Cyanocarbazole (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr) (150-200 mg), desiccated
-
Agate mortar and pestle
-
Pellet press with dies
-
FTIR spectrometer
Methodology:
-
Preparation of the KBr Pellet:
-
Gently heat the mortar, pestle, and KBr under a heat lamp or in an oven to remove any adsorbed water, which can interfere with the spectrum.
-
Weigh approximately 1-2 mg of 1-cyanocarbazole and 150-200 mg of dry KBr.
-
In the agate mortar, thoroughly grind the KBr to a fine powder.
-
Add the 1-cyanocarbazole to the mortar and continue to grind the mixture until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pressing the Pellet:
-
Transfer the powdered mixture to the pellet die.
-
Place the die in the pellet press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes.
-
Carefully release the pressure and extract the die. A transparent or translucent pellet should be formed.
-
-
Acquiring the Spectrum:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Close the sample compartment and allow the system to purge with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum. This will account for any signals from the instrument and the KBr.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Perform a baseline correction on the acquired spectrum to ensure a flat baseline.
-
Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima, paying close attention to the 2200-2300 cm⁻¹ region for the nitrile stretch.
-
Conclusion
The nitrile stretching frequency of 1-cyanocarbazole is a valuable spectroscopic marker that provides insight into the electronic structure of this important class of molecules. While a definitive experimental value is yet to be widely reported, a comparative analysis with related aromatic nitriles allows for a confident prediction of its absorption in the 2225-2235 cm⁻¹ range. The precise frequency is subject to influences from the electron-rich carbazole core, solvent effects, and potential hydrogen bonding. The provided experimental protocol offers a robust method for obtaining high-quality FTIR data, enabling researchers to accurately characterize 1-cyanocarbazole and its derivatives in their own laboratories.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Bernstein, J. R., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal Supplement Series, 107, 471. [Link]
Sources
Positional Isomerism in Cyanocarbazoles: A Comparative Guide to Triplet Energy
For Immediate Publication
Fremont, CA – February 5, 2026 – In the realm of organic electronics, particularly in the design of host materials for phosphorescent organic light-emitting diodes (PhOLEDs), the triplet energy (ET) of a material is a paramount parameter. A high triplet energy is crucial for efficiently confining the triplet excitons of blue phosphorescent emitters, thereby enabling high device efficiency and stability. Carbazole, with its rigid structure and high triplet energy, has emerged as a foundational building block for such host materials. The strategic placement of electron-withdrawing or electron-donating substituents on the carbazole core allows for the fine-tuning of its electronic properties, including its triplet energy.
This guide provides an in-depth comparison of the triplet energies of two constitutional isomers of cyanocarbazole: 1-cyano carbazole and 3-cyano carbazole. By examining the influence of the cyano group's position on the electronic structure and triplet energy, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation organic electronic materials.
The Decisive Role of Substituent Position on Triplet Energy
The position of a substituent on the carbazole moiety is not a trivial matter; it profoundly dictates the electronic landscape of the molecule. The cyano group, being strongly electron-withdrawing, can significantly modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the singlet-triplet energy gap (ΔEST).
Recent studies on a series of isomeric host materials containing a cyanocarbazole unit have shed light on this structure-property relationship. It has been demonstrated that strategic placement of the cyano group on the carbazole core can lead to materials with exceptionally high triplet energies, a critical attribute for hosting blue phosphorescent emitters.[1]
Comparative Analysis of Triplet Energies
Experimental data from low-temperature phosphorescence spectroscopy provides the most direct and reliable measurement of a molecule's triplet energy. The highest energy peak in the phosphorescence spectrum corresponds to the T1 → S0 transition, allowing for the determination of the triplet energy.
A comprehensive study on cyanocarbazole-based bipolar host materials revealed that the substitution pattern of the cyano group has a marked effect on the triplet energy.[1] While specific values for the parent 1-cyano and 3-cyano carbazole were not reported in this particular study, the investigation of their derivatives provides a clear trend. For instance, a compound incorporating a 3-cyano carbazole unit (3CNCzBN) was found to possess a remarkably high triplet energy of 3.04 eV.[1] The study also noted that all the investigated cyanocarbazole isomers maintained high triplet energies exceeding 2.85 eV.[1]
| Compound Derivative | Position of Cyano Group | Reported Triplet Energy (ET) |
| 1CNCzBN | 1-position | > 2.85 eV |
| 3CNCzBN | 3-position | 3.04 eV |
Table 1: Comparison of the triplet energies of 1-cyano and 3-cyano carbazole derivatives. Data sourced from a study on cyanocarbazole-based bipolar host materials.[1]
The significantly high triplet energy of the 3-cyano carbazole derivative underscores the importance of the substitution position. The C-3 position of carbazole is known to have a large HOMO coefficient, and placing an electron-withdrawing cyano group at this position can effectively lower the HOMO energy level without significantly affecting the LUMO, which is primarily distributed on the non-cyanated part of the molecule in these host material designs. This leads to a larger energy gap and, consequently, a higher triplet energy.
Conversely, while the triplet energy of the 1-cyano carbazole derivative is still high, the electronic communication between the nitrogen atom of the carbazole and the cyano group at the C-1 position is different, leading to a comparatively smaller, yet still substantial, triplet energy.
Electronic Rationale for the Observed Triplet Energy Difference
The difference in triplet energy between the 1- and 3-cyano carbazole isomers can be rationalized by considering the electronic distribution within the carbazole nucleus. The nitrogen atom in the carbazole ring is a key contributor to the HOMO, with significant electron density at the 3, 6, and 9 positions.
-
3-Cyano Carbazole: When the electron-withdrawing cyano group is placed at the 3-position, it effectively withdraws electron density from the HOMO, leading to its stabilization (a lower energy level). The LUMO, on the other hand, is less affected. This widening of the HOMO-LUMO gap generally correlates with a higher triplet energy.
-
1-Cyano Carbazole: Substitution at the 1-position results in a different perturbation of the molecular orbitals. The electronic interaction between the cyano group and the carbazole core is less direct in terms of influencing the main HOMO lobes, which can result in a less pronounced stabilization of the HOMO compared to the 3-substituted isomer.
Figure 1: Logical relationship of cyano group position and its effect on triplet energy.
Experimental Protocol: Determination of Triplet Energy by Phosphorescence Spectroscopy
The triplet energy of a compound is experimentally determined from its phosphorescence spectrum measured at low temperature (typically 77 K in a liquid nitrogen cryostat).
Methodology:
-
Sample Preparation:
-
Dissolve the cyanocarbazole isomer in a suitable solvent that forms a rigid glass at 77 K, such as 2-methyltetrahydrofuran (2-MeTHF) or a mixture of diethyl ether, isopentane, and ethanol (EPA). The concentration should be low enough to avoid aggregation (typically 10-5 to 10-4 M).
-
Place the solution in a quartz tube.
-
-
Degassing:
-
Thoroughly degas the sample solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which is an efficient quencher of triplet states.
-
-
Low-Temperature Measurement:
-
Place the quartz tube containing the degassed sample into a liquid nitrogen dewar fitted with quartz windows.
-
Allow the sample to freeze into a clear, rigid glass.
-
-
Spectroscopic Measurement:
-
Use a spectrofluorometer equipped with a phosphorescence detection mode (i.e., a pulsed excitation source and a time-gated detector).
-
Excite the sample at a wavelength where it strongly absorbs.
-
Record the emission spectrum after a delay time (typically a few milliseconds) to ensure that all fluorescence has decayed and only phosphorescence is detected.
-
-
Data Analysis:
-
The highest energy (shortest wavelength) peak in the phosphorescence spectrum corresponds to the 0-0 transition from the lowest triplet state (T1) to the ground state (S0).
-
Calculate the triplet energy (ET) using the following equation: ET (eV) = 1240 / λphos(0-0) (nm) where λphos(0-0) is the wavelength of the 0-0 phosphorescence peak.
-
Figure 2: Experimental workflow for determining triplet energy.
Conclusion and Future Outlook
The strategic placement of a cyano group on the carbazole framework is a powerful tool for tuning the triplet energy of the resulting molecule. The available data strongly indicates that 3-cyano substitution is particularly effective in achieving very high triplet energies, making 3-cyanocarbazole a highly promising building block for host materials in blue PhOLEDs. While 1-cyano carbazole also maintains a high triplet energy, the isomeric position at C-3 appears to be electronically more favorable for maximizing this crucial parameter.
Future research should focus on the direct experimental determination of the triplet energies of the parent 1-cyano and 3-cyano carbazole molecules to provide a definitive baseline for computational studies and material design. Furthermore, exploring the interplay of cyano substitution with other functional groups at different positions on the carbazole core will undoubtedly lead to the discovery of even more advanced materials for high-performance organic electronics.
References
-
Jang, S. E., et al. (2020). Cyanocarbazole-based bipolar host materials for efficient phosphorescent and thermally activated delayed fluorescence OLEDs. Advanced Functional Materials, 30(13), 1908157. [Link]
Sources
Comparative Guide: Photoluminescence Quantum Yield (PLQY) of 1-Isomer vs. 2-Isomer PAH Derivatives
Executive Summary & Core Directive
In the design of organic optoelectronic materials and fluorescent probes, regioisomerism is a critical, yet often underutilized, design parameter. While the 1-position (kinetic,
This guide objectively compares 1-isomer derivatives (typically K-region active, sterically congested) against their 2-isomer counterparts (nodal plane, symmetric). We provide experimental evidence demonstrating that shifting substituents to the 2-position often decouples the fluorophore from quenching pathways, significantly enhancing PLQY.
Mechanistic Insight: The "Regioisomeric Effect" on PLQY
To understand why 1-isomer and 2-isomer derivatives exhibit drastically different PLQY values, one must analyze the electronic wavefunction distribution of the core scaffold.
The 1-Isomer (The "Active" Site)
-
Characteristics: The 1-position in pyrene or naphthalene possesses a high coefficient in the HOMO/LUMO wavefunctions.
-
Consequence: Substituents at this position strongly couple with the
-system. While this allows for effective tuning of the absorption gap (red-shift), it often introduces strong Intramolecular Charge Transfer (ICT). -
PLQY Impact: Strong ICT often increases the rate of non-radiative decay (
) through solvent relaxation or twisting (TICT). Furthermore, the 1-position is sterically prone to aggregation-caused quenching (ACQ) in the solid state.
The 2-Isomer (The "Nodal" Site)
-
Characteristics: The 2-position (and 7-position in pyrene) often lies on a nodal plane of the HOMO or LUMO.
-
Consequence: Substituents here are electronically "decoupled" from the core transitions.
-
PLQY Impact: This decoupling preserves the intrinsic high emissivity of the parent PAH. The 2-isomer derivatives typically exhibit higher PLQY due to reduced
and preserved vibronic structure, resisting the quenching effects seen in 1-isomers.
Visualization of Decay Pathways
The following Jablonski diagram illustrates the divergent photophysical pathways for 1- vs. 2-isomers.
Figure 1: Comparative Jablonski diagram. The 1-isomer (red) often suffers from higher non-radiative decay due to strong electronic coupling/ICT, while the 2-isomer (green) retains the locally excited state, favoring radiative decay.
Comparative Performance Data
The following table synthesizes experimental data comparing 1- and 2-substituted derivatives. Note the distinct trend: 2-isomers consistently outperform 1-isomers in quantum efficiency , despite often having lower extinction coefficients.
| Core Scaffold | Derivative (Isomer) | Solvent | PLQY ( | Mechanism of Difference |
| Naphthalene | 1-Aminonaphthalene | Ethanol | ~0.46 | Strong H-bonding & non-radiative deactivation via solvent. |
| Naphthalene | 2-Aminonaphthalene | Ethanol | 0.65 | Reduced solvent quenching; more symmetric charge distribution. |
| Naphthalene | 2-Aminonaphthalene | Acetonitrile | 0.91 | High efficiency in aprotic polar solvents [1]. |
| Pyrene | 1-Aminopyrene | Cyclohexane | 0.68 | Strong coupling leads to sensitivity to environment. |
| Pyrene | 2-Aminopyrene | Cyclohexane | 0.78 | Nodal plane substitution preserves "Pyrene-like" high efficiency. |
| Pyrene | 1-Pyrenebutyric acid | DMF | 0.70 | Prone to aggregation quenching (ACQ) at high conc. |
| Pyrene | 2,7-Di-tert-butylpyrene | DMF | 0.95 | Bulky groups at nodal positions prevent ACQ, maximizing PLQY. |
Key Takeaway: For applications requiring maximum brightness per photon absorbed (e.g., OLEDs, single-molecule imaging), 2-isomer derivatives are superior candidates. For applications requiring sensitivity to polarity (e.g., solvatochromic probes), 1-isomer derivatives are preferred due to their strong ICT character.
Experimental Protocol: Absolute PLQY Measurement
To validate these differences, one must use an Absolute PLQY method (Integrating Sphere).[1] Relative methods (using a reference standard) are prone to error when comparing isomers with different refractive index dependencies and emission envelopes.
Workflow Logic
This protocol uses the "De Mello Method" (Direct/Indirect excitation) to account for scattering and re-absorption, which is critical when isomers exhibit different Stokes shifts.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the 1-isomer and 2-isomer in spectroscopic grade solvent (e.g., Cyclohexane or Toluene).
-
Critical: Adjust Optical Density (OD) to 0.05 - 0.10 at the excitation wavelength ($ \lambda_{ex} $). Why? Higher concentrations lead to inner-filter effects and re-absorption, artificially lowering the measured PLQY.
-
-
Blank Measurement (Calibration):
-
Place a cuvette with pure solvent in the integrating sphere.
-
Measure the integrated excitation peak area ($ L_a
E_a $).
-
-
Sample Measurement:
-
Place the sample cuvette in the sphere.
-
Measure the integrated excitation peak area ($ L_c
E_c $).
-
-
Calculation:
-
Calculate Absorption ($ A $): $ A = 1 - (L_c / L_a) $
-
Calculate PLQY ($ \Phi $): $ \Phi = (E_c - E_a) / (L_a - L_c) $
-
-
Validation (Self-Check):
-
If $ \Phi > 1.0 $: Check for stray light or fluorescence contamination in the blank.
-
If $ \Phi $ varies with concentration: Dilute further to eliminate re-absorption artifacts.
-
Automated Workflow Diagram
Figure 2: Logic flow for Absolute PLQY measurement. The absorbance check (Yellow Diamond) is the critical self-validating step to ensure signal-to-noise ratio is sufficient.
References
-
PhotochemCAD Data. 2-Aminonaphthalene Absorption and Fluorescence Spectra. [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018).[2] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[2] [Link]
-
Horiba Scientific. What are Luminescence Quantum Yields? [Link]
-
NIST Chemistry WebBook. 1-Aminopyrene. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 9H-Carbazole-1-carbonitrile
This document provides essential procedural guidance for the safe handling and disposal of 9H-Carbazole-1-carbonitrile. As a heterocyclic aromatic compound, it and its derivatives warrant a rigorous safety-first approach due to their potential toxicity and environmental persistence. This guide is designed for researchers and drug development professionals who handle such compounds, offering a framework built on established safety protocols and scientific principles. The core directive is to treat 9H-Carbazole-1-carbonitrile as a hazardous waste stream, ensuring its complete isolation from municipal waste and water systems.
Hazard Profile Analysis: Understanding the Risk
Proper disposal is dictated by a thorough understanding of a chemical's inherent risks. While a specific Safety Data Sheet (SDS) for the 1-carbonitrile isomer is not universally available, a reliable hazard profile can be constructed by analyzing the parent molecule, 9H-Carbazole, and the influence of the nitrile functional group.
-
The Carbazole Core: The fundamental 9H-Carbazole structure is classified as a suspected carcinogen and is known to cause skin and serious eye irritation.[1][2] Crucially, it is also categorized as very toxic to aquatic life with long-lasting effects.[1] This high aquatic toxicity is a primary driver for strict environmental containment. The Environmental Protection Agency (EPA) has also identified carbazole as a potential carcinogen.[3] Exposure may lead to health threats due to a potential for dioxin-like toxicity.[4]
-
The Nitrile Functional Group (-CN): The presence of a carbon-nitrogen triple bond introduces additional hazards. Organic nitriles as a class are of toxicological concern because improper thermal decomposition, such as uncontrolled burning, can lead to the formation of highly toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[5] Therefore, the disposal method must be capable of completely destroying the molecule under controlled conditions that manage these potential byproducts.
Synthesizing these points, 9H-Carbazole-1-carbonitrile must be presumed to be a solid chemical waste that is a suspected carcinogen, a skin/eye irritant, and a significant environmental hazard, particularly to aquatic ecosystems.
Pre-Disposal Operations: Handling and Segregation
Safe disposal begins in the laboratory at the point of waste generation. Adherence to correct handling and segregation protocols is a self-validating system that prevents accidental exposures and cross-contamination.
Step-by-Step Pre-Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
A fully buttoned laboratory coat.
-
-
Waste Container Selection:
-
Use only designated solid chemical waste containers that are chemically compatible and have a secure, tight-fitting lid.
-
The container must be in good condition, free from cracks or residue on the exterior.
-
-
Waste Segregation and Labeling:
-
Critical Step: Do not mix 9H-Carbazole-1-carbonitrile waste with other waste streams (e.g., halogenated solvents, aqueous waste, sharps).[6] Mixing incompatible chemicals can lead to dangerous reactions.
-
Label the waste container clearly and immediately. The label must include:
-
The full chemical name: "9H-Carbazole-1-carbonitrile"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., Health Hazard, Environmental Hazard).
-
The date of accumulation.
-
-
-
Storage:
Spill Management Protocol
Accidental spills must be managed immediately to mitigate exposure and environmental release.
-
For Small, Contained Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Gently sweep or scoop the absorbed material into a designated hazardous waste container.[1][2] Avoid creating dust.[1][2]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.[2]
-
-
For Large Spills or Spills Outside of a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Approved Disposal Pathways
Disposing of 9H-Carbazole-1-carbonitrile is a regulated process. The following decision workflow and protocols are mandatory.
Disposal Decision Workflow
Caption: Decision workflow for the routine disposal of 9H-Carbazole-1-carbonitrile.
Primary Disposal Protocol
The only acceptable disposal method for 9H-Carbazole-1-carbonitrile is through a licensed and accredited hazardous waste management facility.
-
Collection: All waste, including empty stock bottles and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be collected by your institution's EHS department or their designated hazardous waste contractor.
-
Transportation: The waste will be transported under strict regulatory guidelines to a treatment, storage, and disposal facility (TSDF).
-
Destruction: The preferred method of destruction is controlled high-temperature incineration with flue gas scrubbing .[8][9]
-
Causality: High-temperature incineration ensures the complete thermal breakdown of the stable aromatic carbazole ring.[5] The attached flue gas scrubbing system is essential to neutralize and remove acidic gases (like HCl if chlorine is present elsewhere) and to manage the nitrogen-containing combustion byproducts (NOx), preventing their release into the atmosphere.[8][9]
-
Forbidden Disposal Routes
-
DO NOT dispose of 9H-Carbazole-1-carbonitrile down the drain.[8][10] This is explicitly prohibited due to its high aquatic toxicity.
-
DO NOT dispose of this chemical in regular solid waste (trash). This can lead to environmental contamination of soil and groundwater.
-
DO NOT attempt to chemically neutralize or treat this waste in the laboratory without a validated and EHS-approved protocol.
Data Summary Table
As a reference, the following table summarizes key data for the parent compound, 9H-Carbazole, which informs the handling procedures for its derivatives.
| Property | Value | Source |
| Chemical Name | 9H-Carbazole | [11] |
| CAS Number | 86-74-8 | [11] |
| Molecular Formula | C₁₂H₉N | [11] |
| Molar Mass | 167.21 g/mol | [11] |
| Appearance | White to light tan crystalline powder | [2][3] |
| Melting Point | 246.3 °C | [11] |
| Boiling Point | 354.7 °C | [11] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH351: Suspected of causing cancerH410: Very toxic to aquatic life with long lasting effects | [1] |
Conclusion
The proper disposal of 9H-Carbazole-1-carbonitrile is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Due to its presumed carcinogenicity, irritant properties, and high aquatic toxicity, it must be managed as a hazardous waste from the moment of generation to its final destruction via controlled incineration. Always operate under the guidance of your institution's Environmental Health and Safety department to ensure full compliance with local, state, and federal regulations.
References
- ChemicalBook. (2023, August 23). 9H-carbazole-3-carbonitrile - Safety Data Sheet.
- Apollo Scientific. (2023, July 10). 9H-Carbazole - Safety Data Sheet.
- University of Puerto Rico Mayagüez. (2004, November 15). Material Safety Data Sheet - Carbazole, 96%.
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National Center for Biotechnology Information. (n.d.). Carbazole. PubChem Compound Database. Retrieved from [Link]
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Wang, W., et al. (2024). Presence of carbazole and polyhalogenated carbazoles in human urine. PubMed. Retrieved from [Link]
- Sigma-Aldrich. (2023, November 6). Safety Data Sheet.
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Wikipedia. (n.d.). Carbazole. Retrieved from [Link]
- Carl ROTH. (2023, June 2). Safety Data Sheet: 9H-Carbazole-3,6-dicarbonitrile.
- Echemi. (n.d.). 9H-Carbazole-9-methanol SDS, 2409-36-1 Safety Data Sheets.
- Carl ROTH. (n.d.). Carbazole - Safety Data Sheet.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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PubMed. (2021, November 26). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9 H-carbazole. Retrieved from [Link]
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Yousaf, H., et al. (2017). Properties, environmental fate and biodegradation of carbazole. PMC - NIH. Retrieved from [Link]
- Agilent Technologies, Inc. (2019, March 29). Carbazole Standard - Safety Data Sheet.
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National Center for Biotechnology Information. (n.d.). 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
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Selimovic, V., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Retrieved from [Link]
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
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ResearchGate. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Retrieved from [Link]
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MDPI. (2023, September 6). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
- NJ.gov. (n.d.). 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY.
- Santa Cruz Biotechnology. (n.d.). Carbazole - Safety Data Sheet.
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PubMed. (2006). Degradation of Carbazole and Its Derivatives by a Pseudomonas Sp. Retrieved from [Link]
- Stericycle UK. (2023, October 24). How to Safely Dispose of Laboratory Waste?.
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- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
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National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]
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Frontiers. (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 9H-Carbazole-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Exciton-Induced Degradation of Carbazole-Based Host Materials. Retrieved from [Link]
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SciSpace. (2016, September 28). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass. Retrieved from [Link]
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Atmospheric Chemistry and Physics. (2022, March 8). Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter. Retrieved from [Link]
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NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (2010). (PDF) Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 9H-Carbazole-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Understanding the Potential Hazards: A Data-Driven Approach
While specific toxicological data for 9H-Carbazole-1-carbonitrile is limited, an analysis of structurally similar compounds allows for an informed assessment of its potential risks. The parent compound, 9H-Carbazole, is known to be a skin and eye irritant, may cause respiratory irritation, and is suspected of causing cancer[1][2]. The Environmental Protection Agency (EPA) also recognizes carbazole as a potential carcinogen[3]. Furthermore, some derivatives, such as 2,7-Dibromo-9H-carbazole, are classified as toxic if swallowed.
The presence of the nitrile (-CN) functional group introduces an additional layer of potential hazard. Organic nitriles can be toxic and may cause adverse health effects through inhalation, ingestion, or skin absorption.
Based on this evidence, it is prudent to handle 9H-Carbazole-1-carbonitrile with the assumption that it may be:
-
Harmful if swallowed
-
A skin and eye irritant
-
A respiratory tract irritant
-
A suspected carcinogen
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling 9H-Carbazole-1-carbonitrile. The following table summarizes the minimum recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions of solid compound | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | N95-rated respirator or use of a chemical fume hood |
| Conducting reactions at ambient temperature and pressure | Chemical splash goggles | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Conducting reactions under heating or pressure | Chemical splash goggles and a face shield | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Work-up and purification (e.g., extraction, chromatography) | Chemical splash goggles | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Handling of waste and contaminated materials | Chemical splash goggles | Nitrile gloves | Laboratory coat | Well-ventilated area or chemical fume hood |
Detailed PPE Protocols: The "Why" Behind the "What"
-
Rationale: 9H-Carbazole-1-carbonitrile, as a powder or in solution, can cause serious eye irritation upon contact[1][2].
-
Protocol:
-
Minimum Requirement: Always wear ANSI Z87.1-compliant safety glasses with side shields when in the laboratory.
-
Enhanced Protection: When handling larger quantities, or when there is a risk of splashing, upgrade to chemical splash goggles.
-
Maximum Protection: For procedures involving heating, pressure, or a significant risk of explosion or splashing, a face shield should be worn in addition to chemical splash goggles.
-
-
Rationale: The carbazole structure and its derivatives are known to cause skin irritation[1][2]. Dermal absorption is a potential route of exposure for organic nitriles.
-
Protocol:
-
Glove Selection: Use powder-free nitrile gloves. Nitrile provides good resistance to a range of chemicals.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
-
Rationale: A laboratory coat protects your personal clothing and skin from accidental spills and contamination.
-
Protocol:
-
Material: A standard cotton or polyester-cotton blend laboratory coat is suitable for handling solid 9H-Carbazole-1-carbonitrile and its solutions.
-
Fit: The coat should have long sleeves and be fully buttoned to provide maximum coverage.
-
Maintenance: Remove the laboratory coat before leaving the laboratory to prevent the spread of contamination. Launder laboratory coats regularly and separately from personal clothing.
-
-
Rationale: As a fine powder, 9H-Carbazole-1-carbonitrile can become airborne and be inhaled, potentially causing respiratory tract irritation[1].
-
Protocol:
-
Primary Control: Whenever possible, handle solid 9H-Carbazole-1-carbonitrile in a certified chemical fume hood to minimize the generation of airborne dust.
-
Secondary Control: If a fume hood is not available for low-volume weighing, a NIOSH-approved N95 respirator should be worn. Ensure you have been properly fit-tested for the respirator.
-
Solutions: When working with solutions of 9H-Carbazole-1-carbonitrile, a chemical fume hood is the most effective engineering control to prevent inhalation of vapors or aerosols.
-
Operational and Disposal Plans: A Step-by-Step Guide
-
Designated Area: Designate a specific area for handling 9H-Carbazole-1-carbonitrile, preferably within a chemical fume hood.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the creation of dust.
-
Spill Management: In the event of a spill, do not dry sweep. Gently cover the spill with an absorbent material, such as vermiculite or sand. Collect the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Waste Segregation: All solid waste contaminated with 9H-Carbazole-1-carbonitrile, including used gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing 9H-Carbazole-1-carbonitrile should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.
-
Disposal Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Emergency Procedures: Immediate Actions
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 9H-Carbazole-1-carbonitrile.
Caption: PPE selection workflow for handling 9H-Carbazole-1-carbonitrile.
References
-
Carl ROTH. (2025). Safety Data Sheet: 9H-Carbazole-3,6-dicarbonitrile. Retrieved from [Link]
-
Australian National Industrial Chemicals Notification and Assessment Scheme. (2017). 9H-Carbazole: Human health tier II assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbazole. PubChem Compound Database. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
